Agn-PC-00AZ8Y

Description

Agn-PC-00AZ8Y (CAS No. 41841-16-1) is a brominated aromatic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. Key physicochemical properties include:

- Solubility: 0.0419–0.219 mg/mL (classified as "soluble")

- Log Po/w (octanol-water partition coefficient): Ranges from 2.44 to 2.71 across computational models, indicating moderate lipophilicity.

- Pharmacokinetics: High gastrointestinal absorption, blood-brain barrier (BBB) permeability, and a synthetic accessibility score of 1.46 (moderately accessible) .

Its structure features a bromine substituent on a benzene ring linked to an ester group, contributing to its stability and reactivity in organic synthesis.

Properties

CAS No. |

908338-78-3 |

|---|---|

Molecular Formula |

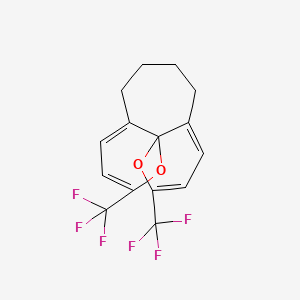

C15H12F6O2 |

Molecular Weight |

338.24 g/mol |

IUPAC Name |

3,14-bis(trifluoromethyl)-2,15-dioxatricyclo[9.4.0.01,6]pentadeca-3,5,11,13-tetraene |

InChI |

InChI=1S/C15H12F6O2/c16-14(17,18)11-7-5-9-3-1-2-4-10-6-8-12(15(19,20)21)23-13(9,10)22-11/h5-8H,1-4H2 |

InChI Key |

JUKHFYFHVMGGCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC=C(OC23C(=CC=C(O3)C(F)(F)F)C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00AZ8Y involves several steps, including the use of specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated equipment. This ensures consistent quality and high yield. The process may include purification steps such as crystallization or distillation to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-00AZ8Y undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, offering a range of applications in different fields .

Scientific Research Applications

Agn-PC-00AZ8Y has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a catalyst in some processes. In biology, it has potential applications in drug development and as a tool for studying biological pathways. In medicine, this compound is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and as an additive in various products .

Mechanism of Action

The mechanism of action of Agn-PC-00AZ8Y involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-00AZ8Y belongs to a class of halogenated aromatic esters. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.92–0.98) from recent chemical databases :

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Compound X (CAS 41841-16-2) | Compound Y (CAS 41841-16-3) |

|---|---|---|---|

| Molecular Formula | C₉H₉BrO₂ | C₉H₉ClO₂ | C₁₀H₁₁BrO₂ |

| Molecular Weight | 229.07 | 184.62 | 243.10 |

| Log Po/w | 2.44–2.71 | 2.15–2.40 | 2.85–3.10 |

| Solubility (mg/mL) | 0.0419–0.219 | 0.150–0.450 | 0.025–0.100 |

| CYP1A2 Inhibition | Yes | No | Yes |

| BBB Permeability | Yes | Yes | No |

| Synthetic Accessibility | 1.46 | 1.20 | 1.75 |

Key Findings:

Halogen Substituent Impact :

- This compound’s bromine atom increases molecular weight and lipophilicity (higher Log Po/w) compared to chlorine-substituted Compound X . This enhances its membrane permeability but reduces aqueous solubility.

- Compound Y (with a methyl-bromine group) shows even higher Log Po/w (2.85–3.10) but significantly lower solubility, limiting its bioavailability .

Compound X lacks this activity, making it safer for polypharmacy scenarios.

Synthetic Accessibility :

- This compound’s synthesis involves 1,4-dioxane-mediated esterification , balancing yield (75–80%) and purity (>95%). Compound X’s simpler chlorine substitution allows easier synthesis (accessibility score: 1.20), while Compound Y’s bulkier structure complicates manufacturing (score: 1.75) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.